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Compound of Interest
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This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in
addressing challenges related to reducing threading dislocation density (TDD) in Gallium
Nitride (GaN) grown on Silicon (Si) substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the epitaxial growth of GaN on Si,
offering potential causes and solutions to mitigate high TDD.

Problem: High Threading Dislocation Density in the GaN Epilayer

e Question: My GaN-on-Si epilayer exhibits a high threading dislocation density (TDD),

typically in the range of 10° to 10%° cm~2. What are the primary causes and how can | reduce
it?

Answer: High TDD in heteroepitaxially grown GaN on Si is primarily due to the large
mismatches in lattice parameters (~17%) and thermal expansion coefficients (~56%)
between GaN and Si.[1][2][3][4][5] This mismatch induces significant stress, leading to the
formation of a high density of defects, including threading dislocations (TDs), which
propagate through the epilayer.[1][5][6]

To address this, various techniques have been developed to interrupt or alter the
propagation of these dislocations. These methods include the insertion of interlayers, the use
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of superlattices, and advanced growth techniques like epitaxial lateral overgrowth (ELO).
Problem: Cracking of the GaN Epilayer

e Question: | am observing cracks in my GaN epilayer when growing beyond a certain
thickness. What causes this and how can it be prevented?

Answer: Cracking in GaN-on-Si is a common issue that arises from the large thermal
mismatch between GaN and Si.[3] During the cooling process after growth, significant tensile
stress develops in the GaN layer, which can lead to cracking, especially in thicker films.[3]

Several strategies can be employed to mitigate this:

o Interlayers: The introduction of thin, low-temperature AIN interlayers can significantly
reduce the crack density.[7]

o Superlattices: The use of AIN/GaN or AlIGaN/GaN superlattices acts as a strain-relieving
layer, which can help prevent cracking and also reduce dislocation density.[3][8]

o Buffer Layer Engineering: Careful design of the buffer layer, such as using graded AlGaN
layers, can manage the strain and accommodate the mismatch, thereby preventing
cracks.[2]

Problem: Ineffective Dislocation Reduction with Interlayers

e Question: | am using a SiNx interlayer, but the reduction in TDD is not as significant as
expected. What are the critical parameters for this technique?

Answer: The effectiveness of a SiNx interlayer in reducing TDD is highly dependent on
several factors. The SiNx acts as a nanomask, promoting a 3D island growth mode and
forcing dislocations to bend and annihilate.[2][9] Key parameters to optimize include:

o SiNx Coverage: The amount of SiNx deposited is crucial. Insufficient coverage may not
effectively block dislocation propagation, while excessive coverage can hinder
coalescence of the GaN islands.[9]
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o Overgrowth Conditions: The conditions used to grow the GaN layer over the SiNx
interlayer, such as temperature, pressure, and V/IlI ratio, influence the lateral overgrowth
and coalescence of the GaN islands, which is critical for dislocation reduction.[9]

o Deposition Time: The duration of the SiHa flow during the in-situ deposition of SiNx directly
impacts the interlayer's properties and its ability to block dislocations.[2]

Frequently Asked Questions (FAQs)

General Concepts

o What are threading dislocations in GaN? Threading dislocations (TDs) are line defects that
propagate through the GaN epitaxial layer, typically originating from the substrate/epilayer
interface.[6][10] They are generally categorized into three types based on their Burgers
vector: pure edge, pure screw, and mixed dislocations.[6][11]

e Why is reducing TDD in GaN-on-Si important? High TDD can significantly degrade the
performance and reliability of GaN-based electronic and optoelectronic devices.[6] For
instance, TDs can act as non-radiative recombination centers, reducing the efficiency of
light-emitting diodes (LEDs), and can create leakage current pathways in high-electron-
mobility transistors (HEMTS).[12][13]

TDD Reduction Techniques

¢ What are the most common methods to reduce TDD in GaN-on-Si? Several in-situ and ex-
situ techniques are employed to reduce TDD, including:

o Interlayers: Inserting thin layers of materials like SiNx, AIN, or ScN can block or bend
propagating dislocations.[2][7][9][14]

o Superlattices: Growing a series of alternating thin layers, such as AlGaN/GaN
superlattices, can filter dislocations by inducing strain fields that cause them to bend and
annihilate.[3][8]

o Epitaxial Lateral Overgrowth (ELO) and Related Techniques: These methods involve
selective area growth over a patterned mask, which forces the GaN to grow laterally over
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the mask, leaving the dislocations confined to the initial growth window.[6][15] A variation
of this is the use of serpentine channel structures to filter dislocations.[6]

o Buffer Layer Engineering: Optimizing the initial buffer layers, such as using graded AlGaN
or multi-layer AIN/GaN structures, can help manage the strain and reduce the initial
dislocation density.[2][16]

o In-situ Etching: Creating etch pits at the location of dislocations and then overgrowing the
layer can terminate the propagation of some dislocations.[7]

o How do superlattices help in reducing TDD? Superlattices introduce periodic strain fields into
the crystal structure. These strain fields can cause the vertically propagating threading
dislocations to bend into the basal plane.[8] Once bent, these dislocations are more likely to
interact with other dislocations and annihilate, thus reducing the overall TDD in the
subsequent layers.[3]

Characterization

e How is TDD in GaN epilayers measured? Several techniques are used to characterize and
quantify TDD:

o Transmission Electron Microscopy (TEM): Provides direct visualization of dislocations,
allowing for accurate density determination and type analysis, though it is a destructive
and localized technique.[6][10]

o X-ray Diffraction (XRD): A non-destructive method that analyzes the broadening of rocking
curves to estimate the density of screw and edge dislocations.[17][18]

o Atomic Force Microscopy (AFM): Can be used to count etch pits that form at the surface
termination of dislocations after chemical etching.[12][19]

o Cathodoluminescence (CL) and Photoluminescence (PL): These techniques can provide
qualitative information about the defect density, as dislocations often act as non-radiative
recombination centers.[11][12]

Quantitative Data on TDD Reduction
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The following tables summarize the effectiveness of various techniques for reducing TDD in
GaN on Si, as reported in the literature.

Technique Initial TDD (cm~2) Final TDD (cm~2) Reference
In-situ Etching with
_ ~1x 10° 6.7 x 107 [7]

SiNx mask
Thick GaN Growth (18

~10° - 101 1.1 x 107 [1]
um)
SiNx Interlayer Not specified 9 x 107 [9]
Terrace Engineered -

Not specified 8.6 x 107 [16]
Buffer Layer
Scandium Nitride

(5.0 £ 0.5) x 10° (3.1 £0.4) x 107 [14]
(ScN) Interlayer
Two-Step Growth

> 10° ~2 x 108 [20]

Method

Experimental Protocols

Below are generalized experimental protocols for key TDD reduction techniques based on
methodologies described in the literature. These should be adapted and optimized for specific
equipment and experimental goals.

Protocol 1: In-situ SiNx Interlayer for TDD Reduction

This protocol is based on the general principles of using a SiNx nanomask within a Metal-
Organic Chemical Vapor Deposition (MOCVD) reactor.

¢ Initial GaN Growth:

o Grow an initial GaN buffer layer on the Si substrate to a desired thickness (e.g., 500 nm to
1 pm) using standard MOCVD growth conditions.

* In-situ SiNx Deposition:
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o Interrupt the GaN growth by stopping the Trimethylgallium (TMG) flow.

o Introduce Silane (SiHa4) into the reactor for a short duration (e.g., a few minutes) while
maintaining the ammonia (NHs) and carrier gas flows. The SiH4 flow rate and deposition
time are critical parameters to optimize.[2]

e GaN Overgrowth:
o Stop the SiHa flow.

o Resume the GaN growth by reintroducing the TMG flow. The growth conditions
(temperature, pressure, V/1lI ratio) for this overgrowth step should be optimized to promote
lateral growth and coalescence of GaN islands that form on the SiNx hanomask.[9]

e Final GaN Layer:
o Continue the GaN growth to the desired final thickness.
Protocol 2: AlGaN/GaN Superlattice for Dislocation Filtering
This protocol outlines the growth of a superlattice structure to act as a dislocation filter.
o Buffer Layer Growth:

o Grow the initial buffer layers on the Si substrate, which may include an AIN nucleation
layer and an AlGaN transition layer, to manage the initial stress and defect formation.

e Superlattice Growth:

o Grow a series of alternating AlIGaN and GaN layers. A typical superlattice might consist of
10-30 pairs.

o The thickness of the individual AlGaN and GaN layers is typically in the range of a few
nanometers.

o The composition of the AlGaN and the thicknesses of both layers are critical parameters
for creating the desired strain fields to bend dislocations.
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e Main GaN Epilayer Growth:

o Following the superlattice, grow the main GaN epilayer to the desired thickness under
optimized conditions for high-quality material.

Visualizations

Experimental Workflow for TDD Reduction using SiNx
Interlayer
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Caption: Workflow for TDD reduction in GaN-on-Si using an in-situ SiNx interlayer.
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Caption: Logical relationship between buffer strategies and TDD reduction mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Reduction of Threading
Dislocation Density in GaN on Silicon]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216216#reduction-of-threading-dislocation-density-
in-gan-on-silicon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b1216216#reduction-of-threading-dislocation-density-in-gan-on-silicon
https://www.benchchem.com/product/b1216216#reduction-of-threading-dislocation-density-in-gan-on-silicon
https://www.benchchem.com/product/b1216216#reduction-of-threading-dislocation-density-in-gan-on-silicon
https://www.benchchem.com/product/b1216216#reduction-of-threading-dislocation-density-in-gan-on-silicon
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1216216?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

